Thietane 1,1-dioxide
Overview
Description
Thietane 1,1-dioxide, also known as trimethylene sulfone, is an organic sulfur compound with the chemical formula C3H6O2S. It is a colorless to yellow liquid with a distinct sulfurous odor. This compound is moderately volatile and toxic, and it is primarily used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
Thietane 1,1-dioxide is a small cyclic sulfone that shares notable similarities with cyclobutane It has been synthesized and studied for its antidepressant properties , suggesting that it may interact with targets involved in mood regulation and neurotransmission.
Mode of Action
It has been shown to display antidepressant properties comparable to those of imipramine , a tricyclic antidepressant known to inhibit the reuptake of certain neurotransmitters. This suggests that this compound may interact with its targets in a similar manner, potentially influencing neurotransmitter levels and neuronal signaling.
Pharmacokinetics
This compound has been predicted to have satisfactory pharmacokinetic characteristics, including correspondence to Lipinski’s rule of five . This rule is a guideline for the druglikeness of a compound, suggesting that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its observed antidepressant properties suggest that it may influence neuronal signaling and neurotransmitter levels, potentially leading to improved mood and reduced depressive symptoms .
Biochemical Analysis
Biochemical Properties
Thietane 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sodium phenolates and thiophenolate, leading to the formation of 3-aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides . These interactions are crucial for understanding the compound’s reactivity and potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated antidepressant properties in tail-suspension and forced-swim tests, indicating their potential impact on neuronal cells and related signaling pathways . These effects highlight the compound’s potential in modulating cellular functions and its therapeutic promise.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to undergo palladium-catalyzed decarboxylative asymmetric allylic alkylation, leading to the formation of α-sulfonyl stereogenic tetrasubstituted carbon centers
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound derivatives exhibit low toxicity risks and satisfactory pharmacokinetic characteristics, making them suitable for long-term studies . These findings are essential for evaluating the compound’s potential for therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that certain derivatives of this compound display antidepressant properties at specific dosages, comparable to those of established antidepressants like imipramine . It is crucial to monitor for any toxic or adverse effects at higher doses to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. For instance, it undergoes oxidation by hydrogen peroxide to form 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . These metabolic transformations are vital for understanding the compound’s biochemical behavior and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietane 1,1-dioxide can be synthesized through various methods. One common method involves the reduction reaction of sulfurized nitrosofolic acid. In this process, nitrososulfurated folic acid reacts with a reducing agent such as sodium sulfite or sulfurous acid to form this compound .
Another method involves the oxidation of trimethylene sulfide using hydrogen peroxide in the presence of a tungstate catalyst. The reaction is carried out at low temperatures (0-10°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound typically follows the oxidation route due to its efficiency and scalability. The process involves the use of hydrogen peroxide and a tungstate catalyst, with careful control of reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced back to its corresponding sulfide.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted thietane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a tungstate catalyst.
Reduction: Sodium sulfite or sulfurous acid.
Substitution: Various nucleophiles such as sodium phenolates and thiophenolate
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Trimethylene sulfide.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
Thietane 1,1-dioxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiirane: A three-membered sulfur-containing ring with similar reactivity due to ring strain.
Cyclobutane: A four-membered carbon ring that shares structural similarities with Thietane 1,1-dioxide.
Thietane: The parent compound without the dioxide functional group.
Uniqueness: this compound is unique due to its combination of a four-membered ring structure and the presence of a sulfone group. This combination imparts distinct chemical and physical properties, such as reduced lipophilicity and increased metabolic stability, making it valuable in various applications .
Properties
IUPAC Name |
thietane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c4-6(5)2-1-3-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFMKFHUNDYKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295433 | |
Record name | thietane 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5687-92-3 | |
Record name | Trimethylene sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylene sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thietane 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1lambda6-thietane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Trimethylene sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF638T3KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Thietane 1,1-dioxide?
A1: this compound has the molecular formula C3H6O2S and a molecular weight of 106.14 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, 13C NMR studies have been conducted on this compound and its derivatives. These studies reveal a characteristic "four-membered ring sulfone effect," where the α-carbon atom is unusually deshielded, and the β-carbon atom is unusually shielded. []
Q3: What are some common methods for synthesizing this compound derivatives?
A3: Several synthetic routes have been explored:* Oxidation of Thietanes: Thietane 1,1-dioxides can be prepared by oxidizing the corresponding thietanes using oxidizing agents like hydrogen peroxide. []* Reaction of α-Amino Ketoximes: A one-step conversion of cyclic α-amino ketoximes to 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides has been reported. [, ]* Reaction of Aryldiazomethanes with Sulfur Dioxide: The reaction of aryldiazomethanes with sulfur dioxide in the presence of enamines, such as 2-methyl-1-morpholinopropene, yields thietane 1,1-dioxides through a sulfene intermediate. []* Reaction of 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole with Nucleophiles: This method allows for the introduction of various substituents at the 3-position of the this compound ring by reacting the triazole derivative with sodium alcoholates or phenolates. [, ]
Q4: Can thietane 1,1-dioxides be directly halogenated?
A4: Yes, direct free-radical halogenation of thietane 1,1-dioxides is possible. []
Q5: What is known about the conformation of this compound?
A5: NMR studies, including those in nematic solvents, have been instrumental in determining the conformation of this compound. The ring prefers a puckered conformation. Additionally, studies have shown a preference for axial orientation of substituents at the 3-position in 3-substituted thietane 1,1-dioxides. [, , ]
Q6: Have computational methods been applied to study thietane 1,1-dioxides?
A6: Yes, computational chemistry techniques have been employed to investigate the ring puckering potential of this compound. Density functional theory (DFT) calculations have provided valuable insights into the energetics and vibrational frequencies associated with ring puckering. [] Additionally, computer-aided modeling systems like SARD-21 have been used to establish structure-activity relationships and predict antidepressant activity in this compound derivatives. [, ]
Q7: What types of reactions are thietane 1,1-dioxides known to undergo?
A7: Thietane 1,1-dioxides can participate in various reactions, including:
- Nucleophilic Substitution: The sulfone group activates the ring towards nucleophilic attack, enabling the synthesis of 3-substituted derivatives. []
- Ring-Opening Reactions: Under certain conditions, the strained four-membered ring can undergo ring-opening reactions. []
- Cycloadditions: 3-Cyanothiete 1,1-dioxide has been shown to undergo cycloaddition reactions, highlighting its potential as a synthetic building block. []
Q8: What are the potential applications of this compound derivatives?
A8:
Medicinal Chemistry: Research suggests that certain this compound derivatives, particularly 3-alkoxythietane 1,1-dioxides, exhibit antidepressant and anxiolytic properties in preclinical models. [, , , , , ]* Protecting Groups:* The thietane ring has been explored as a potential protecting group in organic synthesis, taking advantage of its ability to be introduced and removed under specific conditions. []
Q9: What are some key areas for future research on this compound?
A10:
Mechanism of Action: While some studies point towards potential interactions with serotonergic and dopaminergic systems, a detailed understanding of the mechanism of action for the observed biological activity of thietane 1,1-dioxides is crucial for further development. [, ]* Structure-Activity Relationships: Exploring the impact of various substituents on the thietane ring on the biological activity, including potency and selectivity, will be essential for optimizing the design of new derivatives with improved pharmacological profiles. []* In Vivo Studies & Clinical Trials:* Further in vivo investigations using relevant animal models and, eventually, clinical trials are necessary to validate the therapeutic potential of promising this compound derivatives observed in preclinical settings.
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